Lipophilicity Modulation: Fluorine-Induced LogP Reduction vs. Non-Fluorinated Analogs
The target compound's XLogP3 of 3.9 [1] is lower than that of the closest non-fluorinated analog, 2-(3-fluorophenyl)-4-phenyl-1H-imidazole-5-thiol (CAS 1325307-17-2), which has a reported LogP of 4.17 . This represents a lipophilicity reduction of approximately 0.27 log units attributable to the presence of the 4-fluorophenyl group and the repositioning of substituents. Lower lipophilicity is generally associated with improved aqueous solubility and reduced off-target binding, making the target compound a more developable lead scaffold compared to its non-fluorinated counterpart.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.9 |
| Comparator Or Baseline | 2-(3-Fluorophenyl)-4-phenyl-1H-imidazole-5-thiol (CAS 1325307-17-2): LogP = 4.17 |
| Quantified Difference | ΔLogP ≈ −0.27 (target compound is less lipophilic) |
| Conditions | Computed values (XLogP3 algorithm for target; experimental or computed LogP for comparator) |
Why This Matters
When selecting among imidazole-5-thiol analogs for lead optimization, the 0.27 log unit lower lipophilicity of the target compound predicts superior aqueous solubility and a more favorable ADME profile—critical for reducing attrition in drug discovery programs.
- [1] PubChem. XLogP3-AA for CID 53337503 = 3.9. Computed by XLogP3 3.0. https://pubchem.ncbi.nlm.nih.gov/compound/53337503. View Source
